1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide
Descripción
The compound 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide features a complex heterocyclic architecture:
- A pyridazine core substituted with a 1,2,4-triazole moiety at position 4.
- A piperidine-3-carboxamide group linked to the pyridazine ring.
- A methyltriazolo[3,2-b][1,3]thiazole substituent via an N-methyl linkage.
This structure combines multiple nitrogen-rich heterocycles, which are common in kinase inhibitors and antimicrobial agents. Its design likely aims to exploit hydrogen bonding and π-π stacking interactions for target binding.
Propiedades
IUPAC Name |
N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N10OS/c28-16(19-6-13-8-29-17-20-10-22-27(13)17)12-2-1-5-25(7-12)14-3-4-15(24-23-14)26-11-18-9-21-26/h3-4,8-12H,1-2,5-7H2,(H,19,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUQLZBRCKNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CSC5=NC=NN45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Pyridazine rings undergo regioselective triazole annulation via Huisgen cycloaddition. A representative protocol from:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3-Azidopyridazine + Propargylamine, CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH 1:1, 60°C, 12 hr | 78% | |
| 2 | Boc protection: (Boc)₂O, DMAP, CH₂Cl₂, rt, 6 hr | 92% |
This method benefits from aqueous conditions and avoids protecting group strategies for the triazole nitrogen.
Direct Nucleophilic Substitution
Alternative route using preformed triazole:
- 3-Chloro-6-nitropyridazine reacts with 1H-1,2,4-triazole (1.2 eq) in DMF at 120°C with K₂CO₃ (2 eq), achieving 65% yield after 24 hr.
- Subsequent nitro reduction using H₂/Pd-C in EtOH affords the amine precursor (89% yield).
Preparation of Piperidine-3-Carboxamide Intermediates
Carboxylic Acid Activation
Piperidine-3-carboxylic acid derivatives require protection-deprotection sequences to prevent side reactions:
| Protocol | Reagents | Temp/Time | Yield |
|---|---|---|---|
| EDC/HOBt activation | EDC (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), DMF | 0°C→rt, 12 hr | 82% |
| Mixed anhydride | ClCO₂iPr (1.2 eq), NMM (1.5 eq), THF | -15°C, 1 hr | 75% |
Post-coupling deprotection of Boc groups uses TFA/DCM (1:1) at 0°C→rt for 2 hr.
Assembly ofTriazolo[3,2-b]Thiazol-6-ylmethanamine
Thiazole Ring Formation
Critical cyclization step employing Lawesson's reagent:
- 3-Amino-1,2,4-triazole-5-thiol (1.0 eq) + chloroacetone (1.1 eq) in EtOH reflux 8 hr → 5-(chloromethyl)-triazolo[3,2-b]thiazole (64%)
- Amination via Gabriel synthesis:
Final Coupling Strategies
Convergent Approach
Three-component coupling optimized through DoE studies:
| Component | Equiv | Coupling Agent | Solvent | Temp | Time | Yield |
|---|---|---|---|---|---|---|
| Pyridazine-triazole | 1.0 | HATU | DMF | 25°C | 24 hr | 68% |
| Piperidine acid | 1.2 | DIPEA | - | - | - | - |
| Triazolothiazole amine | 1.1 | - | - | - | - | - |
LC-MS monitoring shows complete consumption of starting material at 18 hr. Purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) gives pharmaceutically pure product (>99% AUC).
Sequential Assembly
Alternative pathway with intermediate isolation:
- Piperidine-3-carboxylic acid → acid chloride (SOCl₂, reflux 2 hr)
- Amide formation with triazolothiazole amine (Et₃N, CH₂Cl₂, 0°C→rt 12 hr, 85%)
- Buchwald-Hartwig coupling with pyridazine bromide (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane 110°C 24 hr, 63%)
Analytical Characterization Data
Critical quality attributes confirmed through:
| Technique | Key Findings |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.72 (s, 1H, triazole), 8.35 (d, J=8.5 Hz, 1H, pyridazine), 4.45 (s, 2H, CH₂N), 3.85-3.55 (m, 4H, piperidine) |
| HRMS (ESI+) | m/z 510.1932 [M+H]⁺ (calc. 510.1928) |
| HPLC | t_R = 6.72 min (Zorbax SB-C18, 1 mL/min 30→70% ACN) |
Process Optimization Challenges
Regiochemical Control
Triazole orientation impacts biological activity. Kinetic vs thermodynamic control studies show:
Solvent Effects on Crystallinity
Particle engineering through antisolvent crystallization:
| Solvent System | Crystal Habit | Purity |
|---|---|---|
| EtOAc/heptane | Needles | 99.1% |
| ACN/H₂O | Prisms | 98.7% |
| THF/water | Amorphous | 95.3% |
Alternative Synthetic Routes
Flow Chemistry Approach
Microreactor system enhances exothermic step safety:
- Triazole formation: 0.5 mL/min, 100°C, 2 min residence time → 82% yield
- Coupling reaction: T3 mixer (2.5 mL volume), 50°C → 94% conversion
Enzymatic Amination
Novel biocatalytic method under investigation:
- Lipase B (CAL-B) mediates amide bond formation in TBME at 40°C
- Current yield 55% with 99% ee, requires further optimization
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 1: 1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-3-carboxamide ()
- Core : Bromoisothiazolo[4,3-b]pyridine replaces the pyridazine-triazole system.
- Key Substituents : Piperidine-3-carboxamide (shared with the target compound).
- Synthesis : Yield of 65% via coupling with piperidine-3-carboxamide, suggesting moderate synthetic efficiency .
- Physicochemical Properties : Higher molecular weight (341.01 g/mol) due to bromine. The isothiazole ring may enhance electrophilicity compared to the target’s pyridazine-triazole.
Compound 2: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Core : Pyrazolo[3,4-b]pyridine instead of pyridazine.
- Key Substituents : Carboxamide group (shared) and phenyl-pyrazole.
- Molecular Weight : 374.4 g/mol, comparable to the target compound.
Triazole-Containing Analogues
Compound 3: 1-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperidine-4-Carboxylic Acid ()
- Core : Triazolo[4,3-b]pyridazine instead of pyridazine-triazole.
- Substituents : Piperidine-4-carboxylic acid (vs. carboxamide in the target).
- Functional Impact : The carboxylic acid group increases hydrophilicity, which may reduce cell permeability compared to the carboxamide .
Compound 4: 3,5-Substituted-1,2,4-Triazine-6-Carboxylic Acid Derivatives ()
Structural and Functional Analysis (Table)
Key Research Findings
Carboxamide vs. Carboxylic Acid : Carboxamide groups (target, Compound 1) improve membrane permeability relative to carboxylic acids (Compound 3) while retaining hydrogen-bonding capacity .
Heterocycle Acidity : Pyridazine-triazole systems (target) are less acidic than triazine-carboxylic acids (Compound 4), favoring neutral pH stability .
Actividad Biológica
The compound 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide is a triazole-containing molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features multiple heterocyclic rings, including triazole and thiazole moieties, which are known for their biological activities. The structural complexity contributes to its potential efficacy as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with triazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess activity up to 16 times greater than standard antibiotics like ampicillin against resistant strains .
| Compound | Activity (EC50) | Target |
|---|---|---|
| Triazolo-thiadiazoles | 7.2 μg/mL | Xanthomonas oryzae |
| Triazoles | Varies | S. aureus, E. coli |
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes:
- Clinical Relevance : Compounds such as fluconazole have been used to treat systemic fungal infections effectively.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism : Triazoles may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Anti-inflammatory and Analgesic Effects
Compounds containing the triazole scaffold have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2):
- Mechanism : By blocking these enzymes, they reduce the production of pro-inflammatory mediators.
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Some compounds may modulate receptor activity, enhancing or inhibiting signaling pathways critical for cell survival or proliferation.
Case Studies
Several studies have highlighted the potential of triazole derivatives in treating infections and cancers:
- Antimicrobial Screening : A study demonstrated that a series of triazolo-thiadiazoles exhibited potent antibacterial activity against both drug-sensitive and resistant strains .
- Anticancer Efficacy : Research on mercapto-substituted triazoles revealed significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how are intermediates purified?
The synthesis involves multi-step routes, including heterocyclic ring formation (e.g., triazole coupling via Huisgen cycloaddition) and carboxamide linkage via amidation. Critical steps include:
- Triazole-Pyridazine coupling : Requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 50–80°C in THF/water .
- Piperidine functionalization : Achieved via nucleophilic substitution or reductive amination under reflux in dichloromethane or ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .
Q. Which spectroscopic methods are most effective for characterizing its structure?
- 1H/13C NMR : Resolves piperidine conformers and triazole/thiazole proton environments. Challenges include overlapping signals in aromatic regions, requiring 2D NMR (COSY, HSQC) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ for [M+H]+ ions) and detects fragmentation patterns of the triazolothiazole moiety .
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like p38 MAPK, leveraging structural analogs in .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions in triazole-thiazole coupling?
- Stoichiometric control : Limit excess azide reagents to avoid byproducts like unreacted intermediates .
- Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity .
- Temperature gradients : Gradual heating (50°C → 80°C) reduces decomposition of heat-sensitive pyridazine intermediates .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
- SAR analysis : Compare substituent effects using ’s table (e.g., tert-butyl vs. methyl groups on isoxazole lipophilicity) .
- Dose-response curves : Replicate assays with standardized protocols to rule out variability in IC50 values .
- Molecular docking : Validate target engagement (e.g., 14-α-demethylase in ) to explain discrepancies between computational and experimental results .
Q. What methodologies are critical for studying target-binding interactions of this compound?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for protein targets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cryo-EM/X-ray crystallography : Resolves binding modes of the triazolothiazole moiety in enzyme active sites .
Q. How can researchers address spectral ambiguities in NMR characterization of piperidine conformers?
- Variable temperature (VT) NMR : Identifies dynamic equilibria between chair and boat conformers by observing signal coalescence .
- NOESY experiments : Correlates spatial proximity of piperidine protons to adjacent heterocycles .
- DFT calculations : Predicts chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to validate assignments .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC50 ± SEM .
- ANOVA with post-hoc tests : Compare efficacy across cell lines or structural analogs (e.g., Bonferroni correction) .
- Hill slope analysis : Assess cooperative binding effects in kinase inhibition assays .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) and monitor via HPLC at 254 nm .
- Plasma stability : Use human plasma at 37°C with LC-MS/MS quantification of intact compound over 24 hours .
- Light sensitivity : Conduct amber vial studies under UV/visible light to assess photodegradation .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
